molecular formula C16H20NO3- B12359021 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester

Cat. No.: B12359021
M. Wt: 274.33 g/mol
InChI Key: MWJREVGLRDQHNJ-UHFFFAOYSA-M
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Description

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C14H19NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester typically involves the reaction of piperidine derivatives with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the carbon atom in ethyl chloroacetate, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-1-piperidinecarboxylate: A similar compound with a different substitution pattern on the piperidine ring.

    Methyl 4-oxo-3-piperidinecarboxylate: Another related compound with a methyl ester group instead of an ethyl ester.

Uniqueness

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H20NO3-

Molecular Weight

274.33 g/mol

IUPAC Name

2-(1-benzyl-4-oxopiperidin-3-yl)butanoate

InChI

InChI=1S/C16H21NO3/c1-2-13(16(19)20)14-11-17(9-8-15(14)18)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,19,20)/p-1

InChI Key

MWJREVGLRDQHNJ-UHFFFAOYSA-M

Canonical SMILES

CCC(C1CN(CCC1=O)CC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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